Phenylacetylasparagine

Description

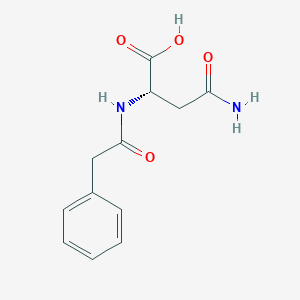

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-4-oxo-2-[(2-phenylacetyl)amino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c13-10(15)7-9(12(17)18)14-11(16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,13,15)(H,14,16)(H,17,18)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZNUVREVMKPPC-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of Phenylacetylasparagine

Precursor Compounds and Metabolic Origins

The biosynthesis of Phenylacetylasparagine relies on two primary precursor molecules: a phenylacetyl group and an asparagine molecule. The metabolic routes leading to these precursors originate from distinct and fundamental pathways within cellular metabolism.

The phenylacetyl group of this compound is derived from the essential amino acid L-phenylalanine. metwarebio.com In primary metabolism, the main fate of phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase. mhmedical.com However, alternative catabolic pathways exist that lead to the formation of phenylacetate. In conditions where phenylalanine hydroxylase activity is deficient, such as in the genetic disorder phenylketonuria (PKU), phenylalanine accumulates and is shunted into these alternative routes. mhmedical.comnih.gov

The conversion process generally involves the transamination of phenylalanine to phenylpyruvate, followed by oxidative decarboxylation to yield phenylacetate. For the phenylacetyl group to be metabolically active for transfer, it must be converted into a high-energy thioester, Phenylacetyl-CoA. This activation is a crucial step, making the phenylacetyl group ready for enzymatic conjugation. Phenylacetyl-CoA is explicitly identified as the acyl-CoA substrate for the transferase enzyme involved in the final step of this compound synthesis. nih.gov

Table 1: Key Compounds in Phenylacetyl Moiety Formation

| Compound | Precursor | Role |

|---|---|---|

| L-Phenylalanine | Dietary protein, protein catabolism | The ultimate source of the phenylacetyl group. metwarebio.com |

| Phenylpyruvate | L-Phenylalanine | An intermediate formed via transamination of phenylalanine. |

| Phenylacetate | Phenylpyruvate | The direct precursor to the activated phenylacetyl group. |

| Phenylacetyl-CoA | Phenylacetate | The activated form required for enzymatic transfer to an amino acid. nih.gov |

The second precursor, asparagine, is a non-essential amino acid in humans, meaning it can be synthesized by the body. wikipedia.orgsigmaaldrich.com Its carbon skeleton originates from oxaloacetate, a key intermediate in the citric acid cycle (TCA cycle). wikipedia.orgyoutube.com

The biosynthesis of asparagine is a two-step process:

Formation of Aspartate: Oxaloacetate is converted to aspartate through a transamination reaction, catalyzed by an aspartate transaminase. youtube.com This reaction typically uses glutamate (B1630785) as the amino group donor.

Formation of Asparagine: The enzyme asparagine synthetase catalyzes the final step, converting aspartate to asparagine. youtube.comnih.gov This reaction is ATP-dependent and involves the amidation of the side-chain carboxyl group of aspartate. nih.gov The nitrogen for the amide group is donated by glutamine. youtube.comnih.gov

Once synthesized, L-asparagine is available as the acyl acceptor for the phenylacetyl group, completing the formation of this compound. nih.gov

Table 2: Precursors in Asparagine Biosynthesis

| Compound | Precursor | Role |

|---|---|---|

| Oxaloacetate | TCA Cycle | Provides the carbon backbone for asparagine. wikipedia.orgyoutube.com |

| Aspartate | Oxaloacetate | The direct amino acid precursor to asparagine. youtube.com |

| Glutamine | N/A | Donates the side-chain amide group to form asparagine. nih.gov |

| L-Asparagine | Aspartate | The final amino acid that integrates into this compound. nih.gov |

Enzymatic Mechanisms in this compound Formation

The conjugation of the phenylacetyl group with asparagine is not a spontaneous reaction but is catalyzed by a specific class of enzymes. Research into these enzymes has provided insights into their identity, substrate specificity, and catalytic mechanism.

The key enzyme responsible for the final step in this compound synthesis is a phenylacetyl-CoA:amino acid N-acyltransferase . nih.gov Studies involving the purification of enzymes from bovine liver mitochondria have successfully identified and characterized this type of transferase. nih.gov

This enzyme specifically utilizes Phenylacetyl-CoA as the donor of the phenylacetyl group. While its preferred amino acid acceptor is glycine, it has been shown to also effectively use L-asparagine and L-glutamine, leading to the formation of this compound and Phenylacetylglutamine, respectively. nih.gov The enzyme consists of a single polypeptide chain with an approximate molecular weight of 33,000 Daltons. nih.gov

Table 3: Profile of Phenylacetyl-CoA:amino acid N-acyltransferase

| Property | Description | Reference |

|---|---|---|

| Enzyme Class | Transferase | nih.gov |

| Systematic Name | phenylacetyl-CoA:L-amino acid α-N-phenylacetyltransferase | nih.govenzyme-database.org |

| Substrates | Phenylacetyl-CoA, L-Asparagine, L-Glutamine, Glycine | nih.gov |

| Products | CoA, this compound, Phenylacetylglutamine, Phenylacetylglycine | nih.gov |

| Cofactor Requirement | Requires monovalent cations (K+, Na+, etc.) for activity. | nih.gov |

| Molecular Weight | Approx. 33,000 Da | nih.gov |

Kinetic studies on the purified phenylacetyl-CoA:amino acid N-acyltransferase have elucidated its reaction mechanism. The enzyme follows a sequential reaction mechanism . nih.gov This mechanism involves an ordered binding of substrates and release of products:

The acyl-CoA substrate, Phenylacetyl-CoA, is the first molecule to bind to the enzyme's active site.

The amino acid substrate, in this case, L-asparagine, binds to the enzyme-Phenylacetyl-CoA complex.

The binding of the amino acid occurs before the Coenzyme A (CoA) portion of the first substrate is released.

The catalytic transfer of the phenylacetyl group to the amino group of asparagine occurs.

Finally, the products, CoA and this compound, are released from the enzyme.

This mechanism ensures a controlled and efficient transfer of the acyl group. The enzyme's activity is notably sensitive to inhibition by sulfhydryl-modifying reagents like p-chloromercuribenzoate, which suggests the presence of a critical cysteine residue in or near the active site. nih.gov Furthermore, the enzyme can be protected from this inhibition by its substrate, Phenylacetyl-CoA, but not by the amino acid acceptor, reinforcing the finding that the acyl-CoA binds first. nih.gov

Related Metabolic Pathways and Their Interconnections

The biosynthesis of this compound is not an isolated pathway but is deeply interconnected with several core metabolic processes. Understanding these connections is crucial for appreciating its metabolic context.

Phenylalanine Metabolism: This is the most direct link, as it supplies the phenylacetyl moiety. The rate of this compound synthesis can be influenced by the flux through phenylalanine catabolic pathways. Conditions that elevate phenylalanine levels, such as PKU, may potentially increase the production of phenylacetyl precursors. mhmedical.comnih.gov

Amino Acid Metabolism: The pathway is intrinsically part of the broader network of amino acid metabolism. It utilizes two amino acids (or their derivatives), Phenylalanine and Asparagine, and the synthesis of asparagine itself requires a third, Glutamine, as a nitrogen donor. nih.gov

Fatty Acid Amide Metabolism: this compound belongs to a larger class of molecules known as N-acyl amino acids (NA-AAs), which are a subset of the fatty acid amide family. frontiersin.org This family includes important signaling lipids like the endocannabinoid anandamide. This places this compound within a network of structurally related lipids that have diverse biological functions, suggesting potential shared routes of degradation or transport.

The synthesis of this compound represents a point of metabolic convergence, drawing building blocks from both aromatic amino acid catabolism and the central TCA cycle to create a specialized metabolite.

Phenylacetylglutamine Synthesis Pathway and its Relevance in Meta-Organismal Metabolism

The synthesis of Phenylacetylglutamine (PAGln) is a well-documented example of meta-organismal metabolism, where a final product is formed through the combined enzymatic activities of the gut microbiome and the host organism. acs.orgresearchgate.net The process for this compound follows a similar logic, beginning with the same precursor derived from dietary phenylalanine.

The pathway initiates in the colon, where gut microbes metabolize dietary phenylalanine into phenylacetic acid (PAA). acs.org This initial conversion occurs in two steps. First, phenylalanine is converted into phenylpyruvic acid (PPY). acs.org Subsequently, PPY is transformed into PAA through two distinct microbial enzymatic pathways dependent on thiamine (B1217682) pyrophosphate (TPP). acs.org

Recent research has identified the key enzymes involved in this microbial transformation. nih.gov One pathway is an oxidative decarboxylation of phenylpyruvate catalyzed by phenylpyruvate:ferredoxin oxidoreductase (PPFOR). nih.govresearchgate.net The second is a non-oxidative pathway catalyzed by phenylpyruvate decarboxylase (PPDC). nih.govresearchgate.net

Table 1: Key Microbial Enzymes in Phenylacetic Acid (PAA) Synthesis

| Enzyme | Abbreviation | Pathway | Function |

|---|---|---|---|

| Phenylpyruvate:ferredoxin oxidoreductase | PPFOR | Oxidative | Catalyzes the oxidative decarboxylation of phenylpyruvate to form phenylacetic acid. nih.gov |

| Phenylpyruvate decarboxylase | PPDC | Non-oxidative | Catalyzes the non-oxidative decarboxylation of phenylpyruvate to form phenylacetic acid. nih.gov |

Once produced by the gut microbiota, PAA is absorbed into the portal circulation and transported to the liver and kidneys. acs.org In these host organs, the final step of synthesis occurs. PAA is conjugated with the amino acid glutamine to form Phenylacetylglutamine. acs.orgresearchgate.net This conjugation is an amino acid acetylation reaction mediated by the enzyme phenylacetyltransferase. acs.org Similarly, the synthesis of this compound would involve the conjugation of PAA with the amino acid asparagine, likely facilitated by a similar transferase enzyme in the host. This entire process highlights the critical interplay between gut microbes and host enzymes in metabolizing dietary components into novel compounds. researchgate.net

Connections to Broader Phenylpropanoid Pathway Intermediates

The precursor molecule for this compound and Phenylacetylglutamine, L-phenylalanine, is also the primary starting point for the extensive phenylpropanoid pathway in plants. mdpi.comfrontiersin.org This pathway is a cornerstone of plant secondary metabolism, responsible for synthesizing a vast array of compounds crucial for growth, development, and environmental interaction. frontiersin.orgnih.gov

The phenylpropanoid pathway begins with the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov From this point, a series of enzymatic modifications—including hydroxylation, methylation, and ligation—creates a diverse group of molecules. frontiersin.org These intermediates and end-products serve critical functions in plants. nih.gov

Key intermediates and product classes of the phenylpropanoid pathway include:

Hydroxycinnamic acids: Such as p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid, which are precursors to many other phenylpropanoids. osti.gov

Monolignols: Coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol are the monomeric building blocks of lignin, a complex polymer that provides structural rigidity to plant cell walls. frontiersin.orgosti.gov

Flavonoids: This large group includes compounds like flavonols, flavones, and anthocyanins, which are involved in UV protection, pigmentation, and plant-microbe interactions. frontiersin.orgnih.gov

Stilbenes and Coumarins: These compounds often act as phytoalexins, providing defense against pathogens. nih.gov

The shikimate pathway serves as the metabolic bridge, producing phenylalanine and other aromatic amino acids from primary metabolism intermediates. mdpi.comnih.gov Therefore, phenylalanine represents a critical metabolic node. In plants, it is channeled into the phenylpropanoid pathway to produce structural and signaling molecules. mdpi.com In the meta-organismal context of the human gut, dietary phenylalanine is diverted by microbial enzymes into a different pathway, leading to the formation of phenylacetic acid and ultimately host-conjugated products like this compound and Phenylacetylglutamine. acs.org

Table 2: Selected Intermediates of the Phenylpropanoid Pathway Derived from Phenylalanine

| Intermediate | Class | Role in Plants |

|---|---|---|

| Cinnamic acid | Phenylpropene | Initial product of the pathway after phenylalanine deamination. nih.gov |

| p-Coumaric acid | Hydroxycinnamic Acid | A central precursor for flavonoids and lignin. osti.gov |

| Ferulic acid | Hydroxycinnamic Acid | A precursor for coniferyl alcohol, a key monolignol. osti.gov |

| Coniferyl alcohol | Monolignol | A primary monomer for the synthesis of lignin. osti.gov |

| Kaempferol | Flavonol (Flavonoid) | Involved in UV protection and acts as an antioxidant. osti.gov |

Enzymatic and Biochemical Transformations Involving Phenylacetylasparagine

Enzymatic Hydrolysis and Deacylation Studies

Enzymatic hydrolysis is a key reaction involving Phenylacetylasparagine, primarily focusing on the cleavage of the N-phenylacetyl group. This deacylation is catalyzed by a class of enzymes known for their specificity towards N-acyl moieties.

Penicillin G acylase (PGA), also known as penicillin amidohydrolase, is an enzyme of significant industrial importance that catalyzes the hydrolysis of the side-chain amide bond in penicillins and cephalosporins. nih.govresearchgate.net Its utility extends to the deacylation of various other N-acylated compounds, including N-phenylacetyl derivatives of amino acids like this compound. tandfonline.comnih.gov The reaction involves the cleavage of the amide bond, releasing the free amino acid (asparagine) and phenylacetic acid. nih.gov This process is highly specific and occurs under mild conditions, making it a preferred method over chemical hydrolysis. nih.gov The enzyme itself is typically a heterodimeric protein, and its catalytic activity is restricted to the periplasmic space in bacteria like E. coli to ensure correct folding and processing. uwec.edudrugbank.com

The efficiency of Penicillin G Acylase is significantly influenced by the structure of its substrate, particularly the acyl group. nih.gov The enzyme exhibits a strong preference for hydrophobic acyl groups, with the phenylacetyl group being an optimal substrate. uwec.edugoogle.com The nature of the amino acid attached to the acyl group also plays a role, although the acyl group itself is the primary determinant of substrate specificity. uwec.edu

Studies comparing the hydrolysis of N-phenylacetyl and N-benzyloxycarbonyl derivatives of amino acids have shown that the change in the N-acyl group significantly impacts both substrate recognition and catalytic activity. nih.gov When the phenylacetyl group is replaced by a benzyloxycarbonyl group, the affinity of PGA for the substrate decreases substantially. nih.gov For example, the activity of E. coli PGA decreases 10- to 49-fold depending on the amino acid residue when such a substitution is made. nih.gov

The aromatic residues within the enzyme's active site are crucial for substrate recognition and binding. uwec.edu Rational redesign of the acyl-binding site, for instance by introducing phenylalanine residues at specific positions, has been shown to alter and even improve the catalytic efficiency and substrate specificity of the enzyme. nih.gov

| Enzyme Source | Substrate (N-Acyl-Amino Acid) | Michaelis Constant (KM, mM) | Catalytic Constant (kcat, s-1) |

|---|---|---|---|

| Alcaligenes faecalis | N-Phenylacetyl-Phenylalanine | 0.012 | 140 |

| Alcaligenes faecalis | N-Benzyloxycarbonyl-Phenylalanine | 0.14 | 1.1 |

| Escherichia coli | N-Phenylacetyl-Phenylalanine | 0.004 | 98 |

| Escherichia coli | N-Benzyloxycarbonyl-Phenylalanine | 0.13 | 2.0 |

This interactive table presents kinetic data for the hydrolysis of different N-acyl amino acids by Penicillin G Acylase from two different microbial sources. The data is based on findings reported in scientific literature. nih.gov

Penicillin G Acylase exhibits high stereoselectivity, a property that is exploited in the production of chiral compounds and semi-synthetic antibiotics. nih.govnih.gov The enzyme can distinguish between different stereoisomers of a substrate, often showing a strong preference for one enantiomer over the other. This enantioselectivity is critical as stereoisomers can have vastly different pharmacological and toxicological effects. oup.com

The structural basis for this selectivity lies in the architecture of the enzyme's active site. Specific amino acid residues interact with the chiral center of the substrate, facilitating the binding of one enantiomer in a productive orientation for catalysis while sterically hindering the other. Key residues, such as βPhe24, βPhe71, and αPhe146 in E. coli PGA, are located in the active site and their aromatic rings interact with the substrate, limiting the size and orientation of substituents around the alpha-carbon. oup.com Engineering these residues through site-directed mutagenesis can significantly alter the enzyme's diastereoselectivity, in some cases improving it from a modest preference to near-perfect selection for one enantiomer or even reversing the preference entirely. nih.govoup.com

Penicillin G Acylase-Mediated Deacylation of N-Phenylacetyl Moieties

Role as an Enzymatic Substrate or Product in Specific Reaction Systems

This compound can function as both a substrate for enzymatic degradation and a product of enzymatic synthesis in specific biochemical pathways.

As a substrate, this compound is primarily acted upon by enzymes like Penicillin G Acylase, which hydrolyzes it to phenylacetic acid and L-asparagine, as detailed in the previous section. tandfonline.comnih.gov

As a product, this compound can be formed through the enzymatic conjugation of phenylacetic acid (PAA) with asparagine. This is a key metabolic pathway in plants for regulating the levels of PAA, which acts as a native auxin phytohormone. nih.gov Enzymes from the Gretchen Hagen 3 (GH3) family catalyze the formation of such amino acid conjugates. Studies on Arabidopsis thaliana have shown that specific GH3 enzymes conjugate PAA with various amino acids. Notably, the AtGH3.6 isoform predominantly conjugates PAA with aspartate, an amino acid structurally very similar to asparagine. nih.gov This suggests that this compound is a likely product of GH3 enzyme activity in plants as part of the complex regulatory network that maintains auxin homeostasis. nih.gov

Regulation of Enzymatic Activity in this compound Metabolic Processes

While specific regulatory mechanisms targeting this compound itself are not extensively documented, the metabolic pathways of its constituent parts, particularly phenylacetic acid, are well-regulated.

In bacteria such as E. coli, the catabolism of phenylacetic acid is controlled by the paa gene cluster. nih.gov The expression of these genes is regulated by a repressor protein, PaaX. In the absence of phenylacetic acid, PaaX binds to the promoter regions of the catabolic operons, inhibiting transcription. The actual inducer molecule that relieves this repression is phenylacetyl-coenzyme A (PA-CoA), which is formed from PAA in the first step of the catabolic pathway. nih.govresearchgate.net When PA-CoA binds to the PaaX repressor, it causes a conformational change that prevents PaaX from binding to the DNA, thereby allowing the transcription of the genes required for PAA degradation. This constitutes a sophisticated feedback control mechanism. nih.gov

In plants, the regulation of PAA metabolism occurs through its conjugation to amino acids and sugars, a process catalyzed by GH3 enzymes. nih.gov This conjugation serves as a mechanism to control the levels of active PAA, thereby modulating its auxin activity. The formation of conjugates like this compound represents a form of metabolic inactivation or storage, linking its synthesis to the broader regulatory networks of plant hormone signaling. nih.gov

Biological Significance and Mechanistic Studies of Phenylacetylasparagine

Association with Bioactive Natural Products

Phenylacetylasparagine's biological significance is almost exclusively discussed in the context of its incorporation into larger, more complex natural molecules, particularly spider venoms.

This compound is a characteristic structural component of a group of polyamine toxins known as the JSTX family, isolated from the venom of the Joro spider (Nephila clavata). These toxins consist of a polyamine backbone linked to an aromatic acid and an amino acid. Specifically, JSTX-3, a well-studied member of this family, contains a 2,4-dihydroxyphenylacetyl group attached to an asparagine residue, which is then linked to a polyamine chain. While not identical to this compound, this structural feature highlights the importance of the phenylacetyl-asparagine linkage in the architecture of these toxins.

The biological actions of the JSTX toxins are primarily attributed to their ability to block ionotropic glutamate (B1630785) receptors. The this compound moiety, particularly the aromatic headgroup, is thought to be crucial for the initial binding or recognition of the receptor, while the positively charged polyamine tail is believed to enter and physically occlude the ion channel pore once it opens. This "foot-in-the-door" mechanism explains the non-competitive and use-dependent nature of the block. The specificity of the toxins for certain glutamate receptor subtypes is a subject of intense research and is likely determined by subtle differences in the amino acid composition of the ion channel pore among different receptor subunits.

Receptor Binding and Signaling Pathway Modulation

Direct studies on the receptor binding properties and the modulation of signaling pathways by isolated this compound are not currently available in scientific literature. The understanding of its interaction with receptors is inferred from studies of the entire JSTX toxin.

The binding of JSTX toxins to glutamate receptors is a complex process. The this compound part of the molecule is thought to contribute to the affinity and specificity of the toxin for the receptor. As mentioned, the 2,4-dihydroxyphenylacetyl group has been shown to inhibit glutamate binding, suggesting a direct or allosteric interaction with the glutamate binding site or a regulatory site on the receptor complex.

Due to the nature of their action as ion channel blockers, the primary "signaling" modulation by these toxins is the direct inhibition of ion flux (Na⁺ and Ca²⁺) through the glutamate receptor channel. This leads to a dampening of excitatory postsynaptic potentials and a reduction in neuronal excitability. There is no evidence to suggest that this compound or the JSTX toxins engage with G-protein coupled receptors or activate intracellular second messenger signaling pathways in the manner of a classical neurotransmitter or hormone. Their effect is a direct physical obstruction of ion flow.

Implications in Meta-Organismal Metabolism

The concept of meta-organismal metabolism recognizes the interplay between host and microbial metabolic pathways. Gut microbiota, in particular, play a significant role in metabolizing dietary components that are not absorbed by the host, producing a wide array of metabolites that can influence host physiology.

The gut microbiota is known to metabolize dietary amino acids, such as phenylalanine, into various bioactive compounds. This process typically involves the initial transformation of phenylalanine into phenylpyruvic acid, which is then further metabolized to produce compounds like phenylacetic acid (PAA). nih.gov this compound, containing a phenylacetyl group, is structurally related to metabolites derived from phenylalanine. It is plausible that gut microbial enzymes could be involved in either the synthesis or degradation of this compound from dietary sources or host-derived precursors. However, specific microbial pathways involving this compound have not yet been elucidated.

A well-established example of meta-organismal metabolism is the production of phenylacetylglutamine (PAGln). nih.gov In this pathway, gut bacteria metabolize dietary phenylalanine to produce phenylacetic acid (PAA). nih.gov PAA is then absorbed by the host and conjugated with glutamine in the liver to form PAGln. nih.govnih.gov This PAA-PAGln axis is a prime example of a host-microbe metabolic co-production. Given that this compound is the asparagine conjugate of PAA, it is conceivable that a similar metabolic axis could exist for its formation, where microbially-produced PAA is conjugated with asparagine by host enzymes. The existence and physiological relevance of a PAA-Phenylacetylasparagine axis would be an interesting area for future research.

Synthetic Methodologies and Chemical Biology Approaches for Phenylacetylasparagine

Academic Synthesis Routes for Phenylacetylasparagine

The preparation of this compound in a laboratory setting can be accomplished through both traditional organic synthesis and enzymatic methods. Each approach offers distinct advantages in terms of scalability, stereochemical control, and environmental impact.

Classical Organic Synthesis Approaches (e.g., Schotten-Baumann Process)

The Schotten-Baumann reaction represents a robust and well-established method for the formation of amide bonds, making it a suitable approach for the synthesis of this compound. This process involves the acylation of an amine with an acid chloride under basic conditions. In the context of this compound synthesis, L-asparagine would serve as the amine-containing starting material, and phenylacetyl chloride would be the acylating agent.

The reaction is typically carried out in a two-phase system, consisting of an aqueous solution of L-asparagine and a base (such as sodium hydroxide) and an organic solvent (like diethyl ether or dichloromethane) containing the phenylacetyl chloride. The base neutralizes the hydrochloric acid that is generated as a byproduct of the reaction, driving the equilibrium towards the formation of the amide product.

A general reaction scheme for the Schotten-Baumann synthesis of this compound is presented below:

| Reactant 1 | Reactant 2 | Reagents | Product |

| L-Asparagine | Phenylacetyl chloride | NaOH, H₂O/Organic Solvent | This compound |

Enzymatic Synthesis and Biocatalytic Pathways

Enzymatic synthesis offers a green and highly selective alternative to classical organic methods for producing this compound. Biocatalysis often proceeds under mild reaction conditions, minimizes the need for protecting groups, and can provide excellent stereochemical control.

In plants, the conjugation of auxins like phenylacetic acid (PAA) to amino acids is a key metabolic process for their storage and regulation. Enzymes from the GRETCHEN HAGEN 3 (GH3) family have been identified as being responsible for this conjugation. biorxiv.orgoup.com Specifically, certain GH3 proteins have been shown to catalyze the formation of PAA-amino acid conjugates, including PAA-aspartate. biorxiv.orgoup.com While the direct synthesis of this compound using these enzymes has not been extensively detailed in the available literature, the known activity of GH3 enzymes with PAA and aspartate suggests a plausible biocatalytic route. This pathway would involve the ATP-dependent activation of phenylacetic acid to form a phenylacetyl-adenylate intermediate, which then reacts with L-asparagine to yield the final product.

The enzymatic reaction can be summarized as follows:

Phenylacetic acid + L-Asparagine + ATP → this compound + AMP + PPi

This biocatalytic approach holds significant promise for the efficient and environmentally benign synthesis of this compound.

Chemoenzymatic Strategies for this compound Derivative Production

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create novel molecules that may be difficult to access by either approach alone. This strategy is particularly useful for the production of derivatives of this compound, allowing for the modification of either the phenylacetyl or the asparagine moiety.

For instance, a chemoenzymatic approach could involve the enzymatic synthesis of the core this compound structure, followed by chemical modification of the phenyl ring to introduce various substituents. This would allow for the creation of a library of this compound derivatives with altered biological activities.

Conversely, a synthetic derivative of asparagine could be prepared chemically and then used as a substrate in an enzymatic coupling reaction with phenylacetic acid. This approach would enable the exploration of structure-activity relationships related to the asparagine part of the molecule. The versatility of chemoenzymatic synthesis makes it a powerful tool for generating diverse analogs of this compound for further biological evaluation. nih.govnih.govmdpi.com

Radiosynthesis for Isotopic Labeling in Metabolic Tracing and Pathway Elucidation

Isotopically labeled this compound is an invaluable tool for studying its metabolic fate and elucidating the biochemical pathways in which it participates. Radiosynthesis allows for the incorporation of isotopes such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into the molecule.

The synthesis of isotopically labeled L-asparagine has been described, providing a key precursor for labeled this compound. google.com For example, a patented method details the synthesis of ¹⁵N-labeled L-asparagine from ¹⁵N-labeled inorganic nitrogen sources and L-aspartic acid. google.com This labeled asparagine can then be coupled with either labeled or unlabeled phenylacetic acid to produce the desired isotopically marked this compound.

Similarly, isotopically labeled phenylacetic acid can be synthesized and subsequently coupled with asparagine. The choice of labeling position depends on the specific metabolic question being addressed. For instance, labeling the phenyl ring would allow for tracing the fate of this part of the molecule, while labeling the asparagine backbone would provide insights into its incorporation or degradation.

These isotopically labeled compounds can be used in metabolic studies where their uptake, transport, and conversion to other metabolites can be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This allows researchers to track the flow of the molecule through complex biological systems and identify the enzymes and pathways that act upon it.

| Isotope | Precursor | Application |

| ¹⁵N | ¹⁵N-labeled L-Asparagine | Tracing nitrogen metabolism |

| ¹³C | ¹³C-labeled Phenylacetic acid | Tracing carbon skeleton fate |

| ²H | Deuterated Phenylacetic acid | Probing reaction mechanisms |

The ability to synthesize isotopically labeled this compound is crucial for advancing our understanding of its biological role.

Computational Chemistry and Theoretical Studies of Phenylacetylasparagine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstone techniques in computational chemistry that allow for the detailed exploration of a molecule's characteristics. These methods are used to build three-dimensional models of Phenylacetylasparagine and simulate its dynamic behavior under various conditions.

Quantum chemical (QC) calculations are employed to understand the electronic structure of this compound, which governs its geometry, reactivity, and spectroscopic properties. These methods solve approximations of the Schrödinger equation for the molecule. nih.gov

Ab Initio Methods: These calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived from first principles without using experimental parameters. semanticscholar.org They provide highly accurate results for molecular geometry, vibrational frequencies, and energies, though they are computationally expensive.

Density Functional Theory (DFT): DFT is a widely used QC method that calculates the electronic properties of a molecule based on its electron density. wsu.edu Functionals like B3LYP are often used to provide a good balance between accuracy and computational cost for studying amino acid derivatives and peptides. nih.govconicet.gov.armdpi.com DFT is effective for optimizing the molecular geometry of this compound, calculating its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and predicting its reactivity. nih.gov

Semiempirical Methods: Methods like PM3 and AM1 are less computationally demanding as they use parameters derived from experimental data. nih.gov While less accurate than ab initio or DFT methods, they are useful for initial conformational searches of larger molecules or systems.

A typical output from these calculations provides fundamental data about the molecule's stability and electronic properties.

| Property | Description | Predicted Value (Hypothetical) |

|---|---|---|

| Optimized Ground State Energy | The lowest possible energy of the molecule in its most stable conformation. | -975.4 Hartree |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -0.5 eV |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. | 6.3 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 3.5 Debye |

Molecular Dynamics (MD) simulations are used to study the physical movements of the atoms and molecules over time. For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and calculate the forces between atoms to model its dynamic behavior. nih.gov

These simulations provide insights into:

Conformational Flexibility: this compound is not a static molecule. MD simulations can explore its different stable conformations (rotamers) by tracking the dihedral angles of its rotatable bonds over time. pnas.org This reveals the molecule's preferred shapes in solution.

Solvation and Hydration: Simulations explicitly model the interactions between this compound and surrounding water molecules. nih.govnih.gov This helps in understanding how the molecule is solvated, including the formation of hydrogen bonds between its polar groups (amides, carboxyl) and water.

Interaction Dynamics: The stability of intramolecular hydrogen bonds and interactions with ions or other molecules can be assessed. mdpi.com

MD simulations generate large datasets, or trajectories, that detail the position, velocity, and forces on each atom over the simulation period.

| Parameter | Description | Typical Finding for a Dipeptide Derivative |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone from a reference structure, indicating conformational stability. | Fluctuations around 1-2 Å suggest a stable average conformation. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule over time. | Stable Rg value suggests no major unfolding or folding events. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Changes in SASA can indicate conformational changes that expose or bury different parts of the molecule. |

| Hydrogen Bond Analysis | Counts the number of intramolecular and intermolecular (solute-solvent) hydrogen bonds. | Reveals stable hydrogen bonding patterns that maintain the molecule's structure. |

Structure-Function Relationship Predictions for this compound Derivatives

Theoretical studies are instrumental in predicting how changes in the chemical structure of this compound might affect its biological function. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov

A QSAR study on this compound derivatives would involve:

Creating a Dataset: A series of this compound analogs would be designed by modifying specific parts of the molecule (e.g., substituting groups on the phenyl ring, changing the acyl chain, or modifying the asparagine side chain).

Calculating Molecular Descriptors: For each analog, a large number of numerical descriptors are calculated. These can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.

Model Building: Statistical or machine learning methods are used to build a model that correlates the descriptors with a known (or hypothetical) biological activity, such as enzyme inhibition or receptor binding. nih.govmtak.hu

Prediction: The validated model can then be used to predict the activity of new, untested derivatives, guiding the synthesis of more potent or selective compounds.

This predictive power helps to prioritize which derivatives to synthesize and test in the lab, saving significant time and resources. github.com

Enzyme-Substrate Docking and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically an enzyme or protein). rsc.org This method is crucial for hypothesizing the biological targets of this compound and understanding the molecular basis of its interaction.

Given its structure, a potential enzyme target for this compound could be an acylase or a hydrolase that cleaves the amide bond. A docking study would proceed as follows:

Preparation: 3D structures of this compound (the ligand) and the target enzyme are prepared. The enzyme's active site is identified.

Docking Simulation: A docking algorithm samples a large number of possible orientations and conformations of the ligand within the enzyme's active site.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). abap.co.in The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the enzyme's amino acid residues. nih.govabap.co.in

Studies on the related substrate L-asparagine with its enzyme L-asparaginase show that key residues like threonine, aspartic acid, and serine are crucial for binding in the active site. researchgate.netresearchgate.net A similar analysis for this compound would pinpoint the specific residues responsible for its recognition and binding.

| Parameter | Description | Hypothetical Result for this compound |

|---|---|---|

| Binding Affinity / Docking Score | An estimation of the binding free energy between the ligand and the enzyme. More negative values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the enzyme's active site that form interactions with the ligand. | Ser95, Asp120, Tyr155, Phe230 |

| Types of Interactions | The nature of the chemical interactions holding the ligand in place. | Hydrogen bonds with Ser95 and Asp120; π-π stacking with Tyr155; hydrophobic interactions with Phe230. |

Theoretical Prediction of this compound Metabolic Transformations

Computational tools can predict the metabolic fate of a molecule in the body. nih.govcam.ac.uk These predictions are vital in early-stage drug discovery to identify potentially toxic metabolites or to understand a compound's duration of action. eurekaselect.comresearchgate.net For this compound, theoretical prediction would focus on identifying the sites most susceptible to enzymatic modification.

The primary metabolic pathways for N-acylated amino acids involve hydrolysis and oxidation. nih.govfrontiersin.org

Phase I Metabolism: This typically involves oxidation, reduction, or hydrolysis.

Hydrolysis: The most probable metabolic transformation for this compound is the hydrolysis of the amide bond linking phenylacetic acid and asparagine, catalyzed by enzymes such as amidases or acylases. This would release phenylacetic acid and asparagine, which would then enter their respective metabolic pathways.

Oxidation: The aromatic ring of the phenylacetyl group is a likely site for oxidation by Cytochrome P450 (CYP) enzymes. nih.gov Computational models can predict the most probable site of hydroxylation on the phenyl ring (e.g., at the para position).

Phase II Metabolism: This involves conjugation reactions that increase water solubility to facilitate excretion. If Phase I metabolism produces hydroxylated derivatives, these could be further conjugated with glucuronic acid or sulfate.

Metabolism prediction systems often use rule-based approaches, which contain knowledge of thousands of known metabolic reactions, or machine learning models trained on large datasets of metabolic data. nih.gov These tools can generate a list of likely metabolites and rank them by probability of formation.

Future Research on this compound: Uncharted Territory in Metabolism and Biotechnology

While the study of various metabolites has expanded our understanding of biochemistry and disease, the chemical compound this compound remains a molecule with significant research gaps. Future investigations into this compound hold the potential to uncover novel metabolic pathways, develop new biocatalytic tools, and provide deeper insights into its biological significance. This article outlines key areas where future research efforts could be directed to fully elucidate the role and potential applications of this compound.

Q & A

Q. What are the standard protocols for synthesizing phenylacetylasparagine in a laboratory setting?

To synthesize this compound, begin with a solid-phase peptide synthesis (SPPS) approach using Fmoc-protected asparagine and phenylacetic acid. Ensure proper activation of carboxyl groups via carbodiimide reagents (e.g., DCC or EDC) and monitor reaction progress using thin-layer chromatography (TLC). Post-synthesis, purify the compound via reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA). Validate each step with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate structures. Always include negative controls (e.g., omitting coupling agents) to rule out non-specific reactions .

Q. Which spectroscopic methods are most effective for characterizing this compound, and how should they be applied?

Combine ¹H/¹³C NMR (in DMSO-d₆ or D₂O) to resolve backbone protons and confirm stereochemistry, and high-resolution mass spectrometry (HRMS) to verify molecular weight. For purity assessment, use HPLC-UV at 214 nm (peptide bond absorption). For structural ambiguity, employ 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. Report solvent conditions, integration values, and coupling constants in NMR data, and ensure MS spectra include isotopic patterns matching theoretical predictions .

Q. How can researchers ensure the purity of this compound post-synthesis?

Implement a multi-step validation workflow:

- HPLC purity analysis : Use ≥95% purity thresholds with triplicate runs.

- Elemental analysis : Compare experimental C/H/N ratios to theoretical values (±0.4% tolerance).

- Salt content quantification : Perform thermogravimetric analysis (TGA) or ion chromatography to account for residual TFA or counterions.

- Batch-to-batch consistency : For longitudinal studies, request additional quality control (e.g., peptide content analysis) to minimize variability in sensitive assays .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in this compound’s reported bioactivity across different studies?

Conduct a systematic meta-analysis of existing literature, focusing on variables such as:

- Experimental conditions : Buffer composition, temperature, and cell lines used.

- Dosage regimes : Normalize data to molar concentrations rather than mass-based metrics.

- Assay validity : Verify if studies included appropriate controls (e.g., vehicle-only controls, positive/negative reference compounds). Reproduce conflicting experiments under standardized conditions, and apply Bland-Altman analysis to quantify inter-study variability. Publish null results to reduce publication bias .

Q. How should experimental parameters be optimized when studying this compound in complex biological systems?

Use a factorial design of experiments (DoE) to test variables like pH, incubation time, and concentration ranges. For in vitro assays:

- Solubility optimization : Screen co-solvents (e.g., DMSO, PEG) while ensuring <1% final solvent concentration to avoid cytotoxicity.

- Stability testing : Perform LC-MS at multiple timepoints to assess degradation in biological matrices.

- Dose-response validation : Use a sigmoidal curve-fitting model (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For in vivo studies, employ pharmacokinetic modeling to adjust dosing intervals based on clearance rates .

Q. What advanced computational methods can predict this compound’s interaction with biological targets, and how should these models be validated?

Apply molecular dynamics (MD) simulations (e.g., GROMACS) to study binding kinetics, and docking software (AutoDock Vina, Schrödinger Suite) to predict affinity for target proteins. Validate predictions via:

- Mutagenesis studies : Compare computational binding sites with experimental alanine-scanning results.

- Free energy calculations : Use MM-PBSA/GBSA to correlate ΔG values with experimental IC₅₀ data. Cross-validate models against publicly available databases (e.g., ChEMBL, PubChem BioAssay) to ensure generalizability .

Methodological Best Practices

- Data reproducibility : Archive raw spectra, chromatograms, and statistical scripts in FAIR-aligned repositories (e.g., Zenodo) .

- Contradiction analysis : Use PRISMA guidelines for transparent literature reviews and register preprints to solicit peer feedback early .

- Ethical reporting : Disclose all conflicts of interest and negative results to maintain scientific integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.